

Zileuton dose-response relationship studies

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Compound Focus: Zileuton

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Summary of Zileuton Dose-Response Findings

The table below summarizes key quantitative findings from recent studies on **zileuton**'s effects in various animal models.

Therapeutic Area	Model System	Dosing Regimen	Key Efficacy Findings	Proposed Mechanism
Antibiotic-Associated Nephrotoxicity [1]	Rat model	12 mg/kg daily (IP); single and multiple doses (up to 10 days)	Dose-dependent reduction in nephrotoxicity from vancomycin, polymyxin B, and amikacin; fractionated dosing was similarly effective.	Inhibition of 5-LOX, reducing production of pro-inflammatory and nephrotoxic leukotrienes.
Food-Induced Anaphylaxis [2] [3]	Murine model	Not specified; administered prior to allergen challenge	95% of mice protected from anaphylaxis (reversed from 95% susceptibility).	Blockade of a DPEP1 gene-regulated leukotriene pathway in the gut, preventing anaphylaxis.

Therapeutic Area	Model System	Dosing Regimen	Key Efficacy Findings	Proposed Mechanism
Traumatic Brain Injury (TBI) [4]	Murine CCI model	10 mg/kg daily (IP) for 7 days, starting 30 min post-injury	Reduced microglial activation, inflammatory cytokines (IL-1 β , CCL2), lipid ROS, and neuronal apoptosis; improved neurological outcomes.	Inhibition of the AA/5-LOX/LT axis, suppressing ERK, NF- κ B, and Akt signaling pathways.
Acute Respiratory Distress Syndrome (ARDS) [5]	Murine LPS-induced model	1 μ g/g body weight (IP), single dose 1-hour post-LPS	Significant reduction in neutrophil infiltration and pro-inflammatory cytokines (TNF- α , CXCL2, IL-1 β , IL-6) in BAL fluid.	5-LOX inhibition, reducing neutrophil chemotaxis and downregulating CysLTR1 and ERK1/2 signaling.

Detailed Experimental Protocols

Here are the methodologies for key experiments cited in the application notes.

Protocol 1: Attenuating Antibiotic-Associated Nephrotoxicity in Rats [1]

This protocol evaluates the nephroprotective effect of **zileuton** co-administered with nephrotoxic antibiotics.

- **1. Formulation & Pharmacokinetics:** A parenteral **zileuton** formulation (1 mg/mL or 10 mg/mL) is used. Serum and renal tissue pharmacokinetics are assessed after a single dose and at steady-state (after 10 days of dosing).
- **2. Animal Modeling:** Rats are administered nephrotoxic antibiotics (e.g., vancomycin, polymyxin B, amikacin) over 10 days to induce kidney injury.
- **3. Zileuton Dosing:** Cohorts receive co-administration of **zileuton** (e.g., 12 mg/kg) intraperitoneally, either as a once-daily or fractionated dose.
- **4. Endpoint Analysis:**
 - **Safety:** Monitor body weight and measure serum creatinine (kidney function) and alanine transaminase (liver function) after 10 days.

- **Efficacy:** The primary endpoint is the attenuation of antibiotic-induced increase in serum creatinine. The dose-dependent effect is analyzed.

Protocol 2: Blocking Food-Induced Anaphylaxis in Mice [2] [3]

This protocol tests **zileuton**'s efficacy in preventing severe allergic reactions.

- **1. Sensitization:** Mice are sensitized to a food allergen like peanut to establish high susceptibility to anaphylaxis.
- **2. Drug Pretreatment:** Mice are orally administered **zileuton** shortly before the challenge.
- **3. Allergen Challenge:** Mice are challenged with an oral dose of the allergen (e.g., peanut extract).
- **4. Outcome Monitoring:**
 - **Symptom Score:** Mice are monitored for clinical symptoms of anaphylaxis (e.g., lethargy, puffing, shock).
 - **Protection Rate:** The percentage of mice showing no or minimal symptoms is calculated to determine efficacy.

Protocol 3: Ameliorating Neuroinflammation in Traumatic Brain Injury [4]

This protocol investigates the neuroprotective role of **zileuton** in a controlled cortical impact (CCI) model.

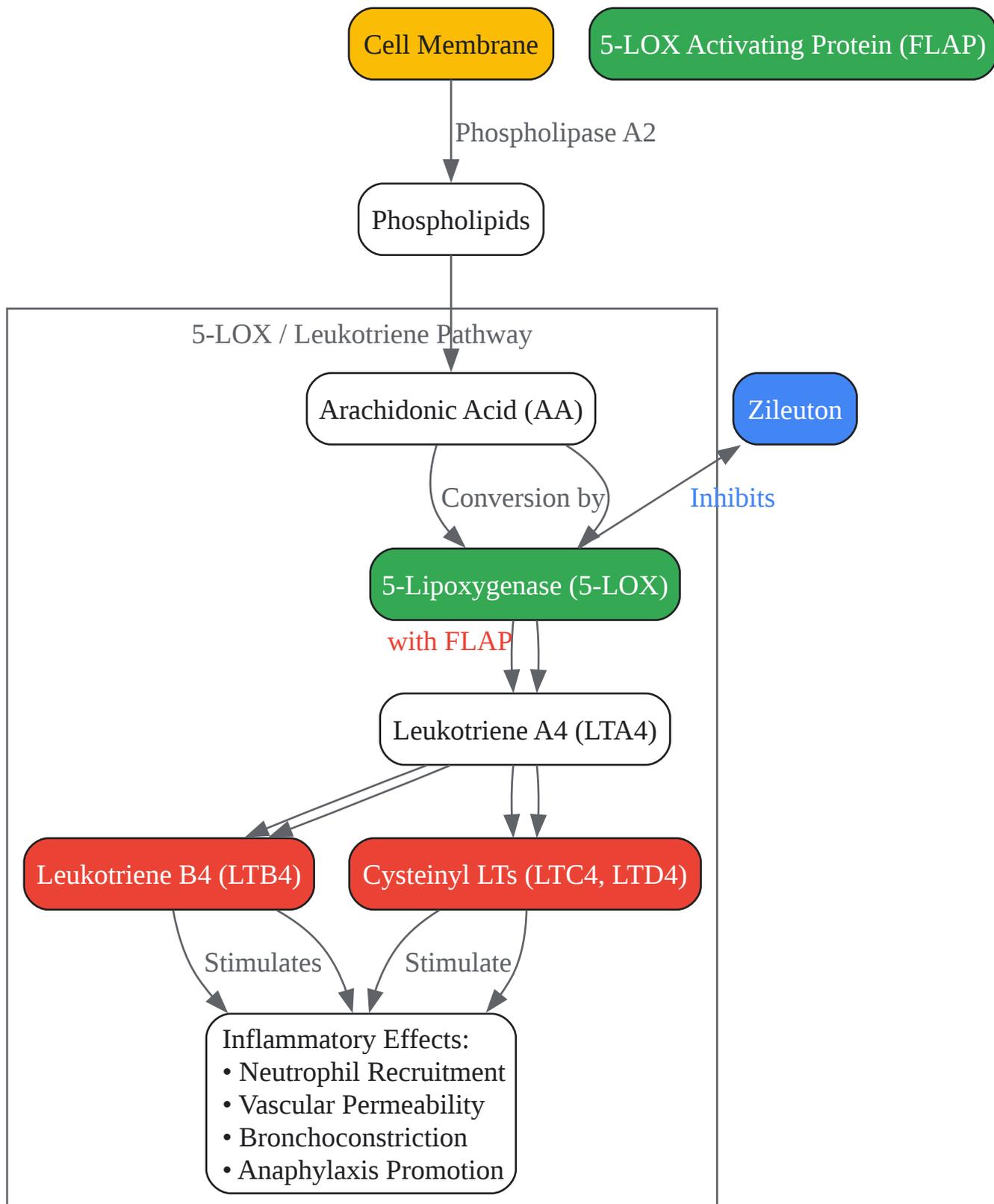
- **1. TBI Model:** A CCI injury is induced in male C57BL/6J mice to create a consistent TBI.
- **2. Drug Treatment:** Mice receive daily intraperitoneal injections of **zileuton** (10 mg/kg) or vehicle for 7 days, with the first dose 30 minutes post-injury.
- **3. Tissue and Functional Analysis:**
 - **Molecular:** RNA-sequencing, RT-PCR, and Western blotting are performed on pericontusional brain tissue to analyze gene expression (e.g., Pla2g4a, 5-Lox) and pathway activation (ERK, NF-κB, Akt). LTBA levels are measured via ELISA.
 - **Histological:** Brain damage, blood-brain barrier disruption, microglial activation, and neuronal apoptosis are assessed.
 - **Functional Recovery:** Neurological function is evaluated using rotarod and fear conditioning tests.

Signaling Pathway and Experimental Workflow

The following diagrams, generated using Graphviz, illustrate the mechanism of action and experimental workflow for **zileuton**.

Diagram 1: Zileuton Inhibits the 5-LOX Leukotriene Pathway

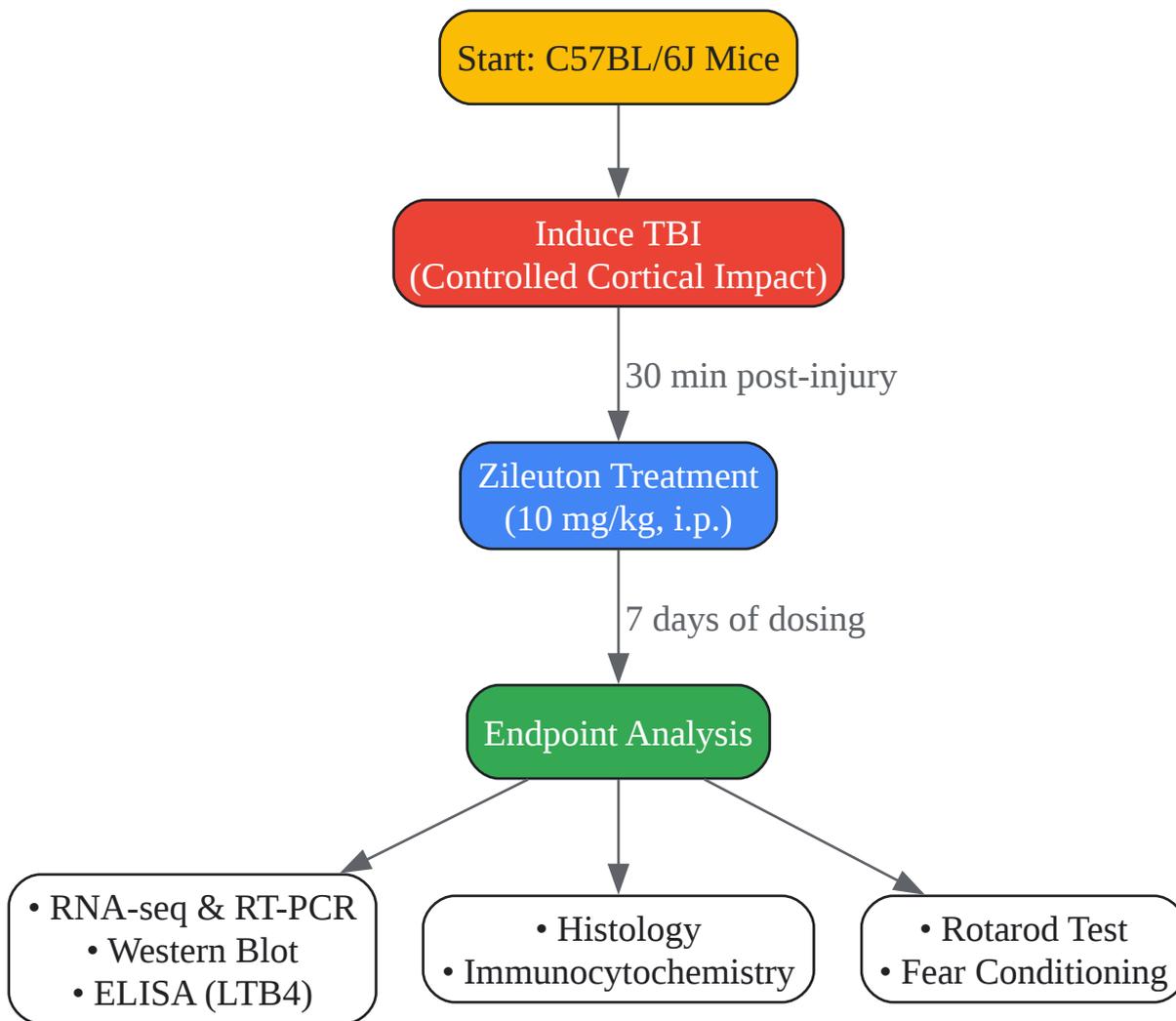
This diagram shows the core mechanism by which **zileuton** exerts its effects across different disease models by inhibiting the 5-LOX enzyme [1] [5] [2].



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Diagram 2: In Vivo Workflow for TBI Study

This diagram outlines the experimental workflow for evaluating **zileuton** in a murine traumatic brain injury model [4].



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Application Notes Conclusion

The collective data from recent studies strongly supports the repurposing potential of **zileuton**. The dose-response relationships observed in diverse disease models highlight its efficacy at defined doses (10-12 mg/kg in rodents) and its well-characterized safety profile accelerates its path to clinical translation. The core

mechanism of 5-LOX inhibition provides a unified, targeted therapeutic strategy against neutrophilic inflammation and leukotriene-mediated pathology.

- **For Nephroprotection:** The developed parenteral formulation and dosing strategy is a significant advancement, enabling combination therapy with injectable antibiotics [1].
- **For Food Allergies:** **Zileuton** offers a proactive, on-demand pill-based strategy, a paradigm shift from current desensitization therapies [2] [3].
- **For Neuroinflammation:** Targeting the AA/5-LOX/LT axis presents a novel approach to modulating the damaging neuroinflammatory cascade following TBI [4].

Further clinical trials are warranted to validate these promising preclinical results in human populations.

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